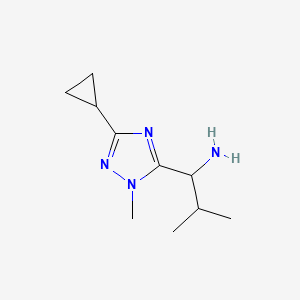

1-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine

説明

1-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine (CAS: 1247448-02-7) is a triazole-containing compound with a cyclopropyl substituent at the 3-position of the triazole ring and a 2-methylpropylamine group at the 5-position. This structure confers unique physicochemical properties, including moderate polarity due to the amine group and steric bulk from the cyclopropyl and branched alkyl chains. It is primarily utilized as a pharmaceutical intermediate or building block in drug discovery, as evidenced by its commercial availability from suppliers like Hairui Chemical and AK Scientific . The compound is typically supplied with a purity of 95–98% for research and industrial applications.

特性

分子式 |

C10H18N4 |

|---|---|

分子量 |

194.28 g/mol |

IUPAC名 |

1-(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)-2-methylpropan-1-amine |

InChI |

InChI=1S/C10H18N4/c1-6(2)8(11)10-12-9(7-4-5-7)13-14(10)3/h6-8H,4-5,11H2,1-3H3 |

InChIキー |

QWVVQYWVGWOENC-UHFFFAOYSA-N |

正規SMILES |

CC(C)C(C1=NC(=NN1C)C2CC2)N |

製品の起源 |

United States |

準備方法

The synthesis of 1-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazole ring, followed by the introduction of the cyclopropyl and methyl groups. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve large-scale synthesis with high purity and yield .

化学反応の分析

1-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

科学的研究の応用

1-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products and materials

作用機序

The mechanism of action of 1-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Pharmacological Relevance

- The target compound and its N-methylated analogue (1339634-69-3) share nearly identical molecular weights and triazole scaffolds but differ in amine substitution. The N-methyl variant may exhibit enhanced metabolic stability due to reduced susceptibility to oxidative deamination, a common degradation pathway for primary amines .

- This highlights the triazole’s versatility as a scaffold for diverse pharmacological targets .

Physicochemical Properties

- The target compound’s branched alkyl chain (2-methylpropylamine) introduces steric hindrance, which could limit rotational freedom and influence receptor binding.

- Taselisib’s higher molecular weight (508.57 vs. 193.27) and extended heterocyclic system reflect its design for high-affinity kinase inhibition, underscoring the trade-off between molecular complexity and bioactivity .

Research Findings and Implications

- Synthetic Accessibility : The target compound and its N-methyl analogue are commercially available at high purity (95–98%), suggesting robust synthetic routes optimized for scale-up .

- Further studies are needed to validate these hypotheses.

- Structure-Activity Relationships (SAR): Minor modifications (e.g., N-methylation) significantly alter physicochemical profiles, emphasizing the need for systematic SAR studies in early-stage drug discovery .

生物活性

1-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine is a compound of significant interest in pharmacology and medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Structural Information

The compound's molecular formula is with a molecular weight of approximately 152.19 g/mol. The structural representation can be described using the SMILES notation: CN1C(=NC(=N1)C2CC2)CN. This structure is critical for understanding its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its potential as an antifungal agent and its interaction with specific receptors.

Antifungal Activity

Research indicates that compounds similar to 1-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine exhibit antifungal properties by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. This mechanism is similar to that of established antifungals like azoles.

Receptor Interaction

The compound has shown promise in binding to certain receptors involved in neurotransmission and metabolic processes. Its triazole ring is known to facilitate interactions with various enzymes and receptors, potentially influencing pathways related to anxiety and depression.

Case Studies

Several studies have evaluated the biological effects of this compound:

- Antifungal Efficacy : A study demonstrated that derivatives of triazole compounds significantly inhibited the growth of Candida species in vitro. The specific activity of 1-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine was assessed against multiple strains, showing effective inhibition at concentrations comparable to existing antifungal agents .

- Neuropharmacological Effects : In a preliminary study involving rodent models, the compound was tested for anxiolytic effects. Results indicated a reduction in anxiety-like behaviors when administered at specific dosages, suggesting potential therapeutic applications in treating anxiety disorders .

Table 1: Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 153.11348 | 133.5 |

| [M+Na]+ | 175.09542 | 146.0 |

| [M+NH4]+ | 170.14002 | 141.6 |

| [M+K]+ | 191.06936 | 143.8 |

| [M-H]- | 151.09892 | 141.8 |

Table 2: Biological Activity Summary

Q & A

Q. Reaction Optimization Table

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C (step 2) | Prevents decomposition |

| Solvent | Dry DCM | Enhances intermediate solubility |

| Catalyst | 3.0 eq TEA | Maximizes coupling efficiency |

How can researchers resolve contradictions in biological activity data observed across different assay systems?

Advanced Research Question

Methodological Answer:

Contradictions may arise from assay conditions or target specificity. Strategies include:

- Orthogonal Assays : Validate activity using fluorescence polarization (FP) alongside enzyme-linked immunosorbent assays (ELISA) .

- Structural Analysis : Perform X-ray crystallography or NMR to confirm binding conformations .

- Dose-Response Curves : Compare IC₅₀ values across assays to identify assay-specific artifacts .

Case Study : A study on similar triazole derivatives resolved discrepancies by correlating crystallographic data (hydrogen bonding motifs) with enzymatic inhibition profiles .

What computational approaches are suitable for investigating molecular interactions between this compound and its biological targets?

Advanced Research Question

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions. Basis sets like 6-311G(d,p) are recommended .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses. Focus on hydrogen bonds with active-site residues (e.g., Asp/Glu) .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100+ ns to assess stability of binding conformations .

Q. Computational Workflow Table

| Method | Software/Tool | Key Outputs |

|---|---|---|

| DFT | Gaussian 09 | HOMO-LUMO gaps, charge distribution |

| Docking | AutoDock Vina | Binding affinity (ΔG), poses |

| MD | GROMACS | RMSD, hydrogen bond lifetime |

How can crystallographic data enhance understanding of conformation and intermolecular interactions?

Advanced Research Question

Methodological Answer:

X-ray crystallography reveals:

Q. Example Crystallographic Parameters

| Parameter | Value | Significance |

|---|---|---|

| Space Group | P2₁/c | Monoclinic symmetry |

| Hydrogen Bonds | N-H⋯N (2.89 Å) | Stabilizes supramolecular chains |

| Torsion Angles | C-C-C-N: 120° | Confirms planar triazole ring |

What are the critical considerations for purity analysis and quality control during synthesis?

Basic Research Question

Methodological Answer:

Q. Quality Control Table

| Technique | Target Specification | Acceptable Range |

|---|---|---|

| HPLC | Purity ≥97% | 97–99% |

| Elemental Analysis | ΔC/H/N ≤0.4% | ±0.3% deviation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。